

ACHN-975 TFA off-target effects and toxicity.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ACHN-975 TFA

Cat. No.: B3047518

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ACHN-975 TFA Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ACHN-975 TFA**. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ACHN-975?

ACHN-975 is a potent and selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] By inhibiting LpxC, ACHN-975 blocks the formation of lipid A, leading to disruption of the bacterial outer membrane and ultimately cell death.

Q2: What is the known on-target activity of ACHN-975 against common Gram-negative pathogens?

ACHN-975 has demonstrated potent in vitro activity against a wide range of Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa and various Enterobacteriaceae.

Table 1: In Vitro Activity of ACHN-975 Against Key Gram-Negative Pathogens



Organism/Group	IC50 (nM)	MIC50 (μg/mL)	MIC90 (μg/mL)
Enterobacteriaceae spp.	0.02	0.5	1
Pseudomonas aeruginosa	-	0.06	0.25
Acinetobacter baumannii	-	-	>64

Data compiled from multiple sources. Values may vary depending on the specific strains and testing conditions.

Q3: What are the known off-target effects and toxicities associated with ACHN-975 TFA?

The clinical development of ACHN-975 was halted due to a dose-limiting cardiovascular toxicity observed in a Phase 1 clinical trial (NCT01597947). The primary adverse event was transient hypotension (a temporary drop in blood pressure) that occurred without a compensatory increase in heart rate (tachycardia).

Table 2: Summary of ACHN-975 Clinical Trial Findings (NCT01597947)

Parameter	Finding	
Study Phase	Phase 1	
Population	Healthy Volunteers	
Dose Regimen	Single Ascending Dose	
Dose-Limiting Toxicity (DLT)	Transient hypotension without tachycardia	
Development Status	Terminated	

Q4: Has the specific off-target protein responsible for the cardiovascular toxicity of ACHN-975 been identified?



No, the specific molecular target responsible for the observed hypotension has not been definitively identified. It is hypothesized that the effect may be due to weak interactions with multiple off-targets rather than high-affinity binding to a single protein. The hydroxamic acid moiety present in ACHN-975 is a known chelator of metal ions and has been associated with off-target inhibition of other metalloenzymes.

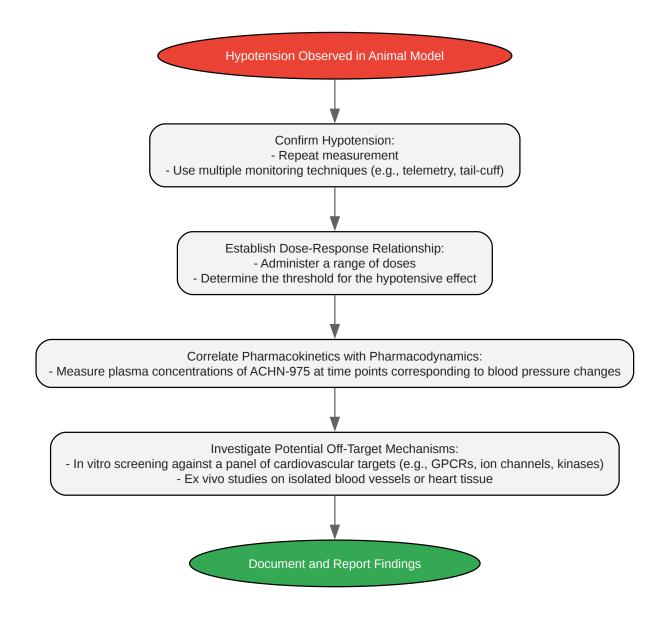
Troubleshooting Guides

Issue 1: Unexpected hypotension observed in animal models during in vivo experiments.

If you observe a drop in blood pressure in your animal models following administration of **ACHN-975 TFA**, consider the following troubleshooting steps:

Experimental Workflow for Investigating Drug-Induced Hypotension





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Caption: Troubleshooting workflow for drug-induced hypotension.

Detailed Methodologies:

 Cardiovascular Monitoring in Rodents: For continuous monitoring, surgical implantation of telemetry transmitters is the gold standard. These devices can measure blood pressure, heart rate, and body temperature in conscious, freely moving animals, thus avoiding the confounding effects of anesthesia and handling stress. For non-invasive measurements, tailcuff plethysmography can be used, although it is more susceptible to variability.

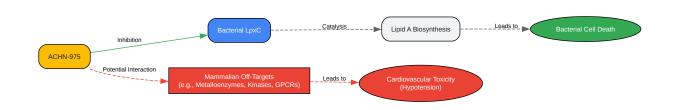


- Pharmacokinetic Analysis: Blood samples should be collected at various time points after ACHN-975 administration. Plasma concentrations of the compound can be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- In Vitro Off-Target Screening: A number of commercial services (e.g., Eurofins CEREP panel) offer screening of compounds against a broad range of receptors, ion channels, and enzymes known to be involved in cardiovascular regulation. This can help identify potential off-target interactions.
- Ex Vivo Vascular Reactivity: Segments of arteries (e.g., aorta, mesenteric artery) can be isolated from untreated animals and mounted in an organ bath. The effect of ACHN-975 on vascular tone can be assessed by measuring changes in isometric tension in response to the compound, both in the presence and absence of vasoconstrictors (e.g., phenylephrine, potassium chloride).

Q5: How can I assess the potential for cardiovascular off-target effects of my LpxC inhibitor in vitro?

Several in vitro assays can be employed to de-risk compounds for cardiovascular liabilities early in the drug discovery process.

Signaling Pathway for LpxC Inhibition and Potential Off-Target Effects



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Caption: ACHN-975's on-target and potential off-target pathways.

Recommended In Vitro Assays:



- Cardiomyocyte-based Assays: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a valuable in vitro model as they recapitulate many of the electrophysiological and contractile properties of human heart cells.
 - Impedance-based Assays: These assays measure changes in the impedance of a cardiomyocyte monolayer, which correlates with contractility and beat rate. They can detect both positive and negative inotropic effects as well as chronotropic effects.
 - Calcium Flux Assays: These assays use calcium-sensitive fluorescent dyes to measure intracellular calcium transients, which are essential for cardiomyocyte contraction.
 Alterations in calcium handling can be indicative of cardiotoxicity.
- hERG Channel Assay: The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias. A patch-clamp assay is the gold standard for assessing hERG liability.
- Kinase and Phosphatase Screening Panels: Broad screening panels can identify off-target interactions with various kinases and phosphatases, some of which may be involved in cardiovascular signaling pathways.

Q6: What does the "TFA" in ACHN-975 TFA signify, and does it contribute to toxicity?

TFA stands for trifluoroacetic acid. It is a counterion used to form a salt of the ACHN-975 molecule, which can improve its solubility and stability. While high concentrations of TFA can be toxic, the amounts present as a counterion in a drug formulation are generally considered to be too low to elicit a toxicological response on their own. The observed cardiovascular toxicity of ACHN-975 is attributed to the pharmacological activity of the parent molecule, not the TFA salt form. However, it is always good practice to consider the potential contribution of any counterions in a drug formulation to the overall experimental outcome.

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- To cite this document: BenchChem. [ACHN-975 TFA off-target effects and toxicity.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047518#achn-975-tfa-off-target-effects-and-toxicity]

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